Cifenline, (R)-

Description

Historical Context of Research on Class Ia Antiarrhythmic Agents

The journey to understand and treat cardiac arrhythmias has a rich history. Early observations of the antiarrhythmic effects of natural substances like cinchona bark, which contains quinine, paved the way for the development of modern antiarrhythmic drugs. oup.com In the mid-20th century, the classification of these agents began to take a more systematic approach. The Vaughan Williams classification system, introduced in 1970, categorized antiarrhythmic drugs into different classes based on their primary mechanism of action. wikipedia.org

Class I antiarrhythmic agents are characterized by their ability to block sodium channels in the cardiac muscle cells. wikipedia.org This action decreases the rate of depolarization of the cardiac action potential, thereby stabilizing the cell membrane and suppressing abnormal heart rhythms. patsnap.comcvpharmacology.com This class is further subdivided into Ia, Ib, and Ic based on the drugs' effects on the action potential duration. wikipedia.org Class Ia agents, such as quinidine, procainamide, and disopyramide, moderately block sodium channels and also prolong the repolarization phase, an effect now known to be related to the blockade of potassium channels. oup.comnih.govnih.gov Cifenline is classified as a Class Ia antiarrhythmic agent. medchemexpress.comsvelic.se

Rationale for Continued Investigation of Cifenline, (R)- and Related Chemical Structures

Despite the existence of various antiarrhythmic drugs, the search for novel and improved agents continues. The rationale for the ongoing investigation of cifenline and its analogues stems from several factors. Cifenline possesses a unique chemical structure, being structurally unrelated to other antiarrhythmics. svelic.se This distinctiveness offers the potential for a different pharmacological profile, which may translate to improved efficacy or a different spectrum of activity.

Research has shown that cifenline not only acts as a sodium channel blocker but also exhibits effects on potassium and calcium channels, classifying it as a multichannel blocker. googleapis.comnih.gov This multi-target action could be advantageous in treating complex arrhythmias that may not respond to single-channel blockers. Furthermore, studies on cifenline analogues, such as deuterated versions, are being conducted to explore how structural modifications might affect the drug's pharmacokinetic and metabolic profiles. medchemexpress.com The potential for developing agents with more predictable and favorable properties drives the continued exploration of cifenline and related chemical structures.

Enantiomeric Significance in Pharmacological Research

Many pharmaceutical compounds, including cifenline, exist as enantiomers—mirror-image isomers that are non-superimposable. googleapis.com It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

| Property | Description |

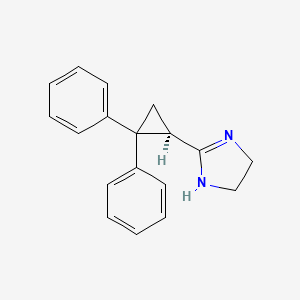

| IUPAC Name | 2-[(1R)-2,2-diphenylcyclopropyl]-4,5-dihydro-1H-imidazole |

| Molecular Formula | C18H18N2 |

| Molecular Weight | 262.3 g/mol |

| CAS Number | 125836-74-0 |

| Synonyms | Cibenzoline (B194477), (R)-; (+)-(R)-CIBENZOLINE |

Structure

3D Structure

Properties

CAS No. |

125836-74-0 |

|---|---|

Molecular Formula |

C18H18N2 |

Molecular Weight |

262.356 |

IUPAC Name |

2-[(1R)-2,2-diphenylcyclopropyl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20)/t16-/m0/s1 |

InChI Key |

IPOBOOXFSRWSHL-INIZCTEOSA-N |

SMILES |

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Stereochemical Investigations of Cifenline, R

Elucidation of the (R)-Enantiomer's Specific Biological Activity

The biological activity of Cifenline is complex, involving the blockage of multiple ion channels, including sodium (Na⁺), calcium (Ca²⁺), and ATP-sensitive potassium (KATP) channels. medchemexpress.com Research into the individual enantiomers has revealed significant stereoselectivity, particularly in how the body processes the compound.

A pivotal aspect of the (R)-enantiomer's biological profile is its metabolic fate. Studies have demonstrated that Cifenline undergoes stereoselective metabolism primarily through the hepatic cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. smolecule.com Research findings indicate that the R(+)-enantiomer is cleared approximately 23 times faster than its S(−)-counterpart. This rapid clearance is attributed to CYP2D6-mediated hydroxylation, a metabolic pathway that is significantly more efficient for the (R)-enantiomer.

This differential metabolism is a critical finding, as the rate of clearance directly influences the concentration and duration of the compound's action in the body. The faster metabolism of Cifenline, (R)- results in a distinct pharmacokinetic profile compared to the (S)-enantiomer. smolecule.com While the racemic mixture exhibits broad antiarrhythmic activity by blocking various ion channels, the specific contribution of the (R)-enantiomer is shaped by its rapid metabolic breakdown. medchemexpress.com

| Enantiomer-Specific Metabolic Data | |

| Parameter | Observation |

| Primary Metabolizing Enzymes | Cytochrome P450 (CYP2D6 and CYP3A4) smolecule.com |

| Metabolic Pathway | CYP2D6-mediated hydroxylation |

| Clearance Rate Comparison | The R(+)-enantiomer is cleared 23-fold faster than the S(−)-enantiomer. |

Methodologies for Stereoselective Synthesis in Cifenline, (R)- Research

Obtaining enantiomerically pure Cifenline, (R)- is essential for conducting precise biological and pharmacological studies. Researchers employ stereoselective synthesis techniques to isolate the desired (R)-enantiomer from the racemic mixture. A prominent and effective method is chiral resolution via the formation of diastereomeric salts.

One well-documented procedure involves using D-(-)-tartaric acid as a chiral resolving agent. In this process, the racemic Cifenline free base is reacted with D-(-)-tartaric acid. The two enantiomers of Cifenline react with the single enantiomer of tartaric acid to form two different diastereomeric salts: ((R)-Cifenline)-D-tartrate and ((S)-Cifenline)-D-tartrate. Since diastereomers have different physical properties, they can be separated.

The process detailed in patent literature specifies reacting racemic Cifenline with D-(-)-tartaric acid in a biphasic solvent system, typically consisting of acetonitrile (B52724) and water. The resulting ((R)-Cifenline)-D-tartaric acid salt precipitates from the solution, allowing for its separation. Subsequent recrystallization can achieve a high diastereomeric excess. The pure (R)-Cifenline free base is then recovered through neutralization.

| Parameters for Chiral Resolution of Cifenline | |

| Chiral Resolving Agent | D-(-)-tartaric acid |

| Starting Material | Racemic Cifenline free base |

| Solvent System | Acetonitrile and water |

| Precipitation Step | Addition of an anti-solvent like methyl tert-butyl ether (MTBE) can facilitate precipitation. |

| Temperature | The reaction is typically maintained at 20–35°C. |

| Final Step | The isolated diastereomeric salt is neutralized (e.g., with sodium bicarbonate) to yield the enantiomerically pure (R)-Cifenline free base. |

Other stereoselective synthesis strategies reported in organic chemistry, such as asymmetric aziridination reactions using chiral rhodium catalysts, represent broader approaches to creating chiral molecules, though specific application to Cifenline is less commonly documented than chiral resolution. orgsyn.org

Analytical Techniques for Chiral Purity Determination in Research Compounds

Verifying the enantiomeric purity of a chiral compound is a critical step in research to ensure that the observed biological effects can be confidently attributed to the correct enantiomer. For Cifenline, (R)-, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable analytical technique. skpharmteco.comopenochem.org

Chiral HPLC works by creating a chiral environment within the chromatography column. openochem.org The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus elute at different times (retention times). This allows for their separation and quantification. openochem.org

Research documentation provides specific methods for the chiral purity analysis of Cifenline. One such method employs a Chiralpak AD-H column. The enantiomers are separated using a mobile phase composed of n-hexane, isopropanol, and diethylamine. This method achieves a clear separation between the (+) and (-) enantiomers, enabling the accurate determination of the enantiomeric excess (%ee) of the Cifenline, (R)- sample.

| Chiral HPLC Method for Cifenline Purity Analysis | |

| Technique | High-Performance Liquid Chromatography (HPLC) skpharmteco.com |

| Column | Chiralpak AD-H (4.6 × 250 mm, 5 µm) |

| Mobile Phase | n-hexane:isopropanol:diethylamine (80:20:0.1 v/v) |

| Retention Time (-)-Cibenzoline | 8.2 min |

| Retention Time (+)-Cibenzoline | 9.7 min |

| Separation Factor (α) | 1.32 |

Other analytical techniques such as gas chromatography and capillary electrophoresis can also be used for chiral separations, but HPLC remains the predominant method in pharmaceutical analysis due to its robustness and wide applicability. chromatographyonline.com

Synthetic Pathways and Chemical Derivatization of Cifenline, R

Advanced Synthetic Approaches to Cifenline, (R)- and Its Analogs

The synthesis of enantiomerically pure (R)-cifenline has been a key focus of research, leading to the development of various advanced synthetic strategies.

Exploration of Novel Reaction Conditions and Catalysis

The stereoselective synthesis of (R)-cifenline often involves the resolution of a racemic mixture. A notable method for obtaining the desired enantiomer is through chiral resolution using a chiral resolving agent. For instance, the synthesis of (-)-Cibenzoline succinate (B1194679) has been achieved through the reaction of racemic cibenzoline (B194477) with D-(-)-tartaric acid. This process is typically carried out in a biphasic solvent system, such as acetonitrile (B52724) and water, at a controlled temperature range of 20–35°C for a duration of 30 minutes to 6 hours.

Further advancements in reaction kinetics have been explored in batch reactors. For pilot-scale batches, the initial salt formation has been identified as the rate-limiting step. The application of computational fluid dynamics (CFD) modeling for large-scale reactors has indicated that optimal heat transfer can be achieved with specific agitation rates, which can significantly reduce processing time compared to static mixing.

Development of Efficient and Scalable Synthetic Routes for Research Purposes

The development of efficient and scalable synthetic routes is crucial for producing sufficient quantities of (R)-cifenline for research and potential therapeutic applications. One approach to scalable synthesis involves the use of readily available starting materials and high-yielding reaction steps. nih.govresearchgate.net For example, a process for preparing (+)-Cibenzoline succinate with high chiral purity (greater than 99.9%) has been developed. google.com This process utilizes a novel chiral acid salt and involves treating the (+)-Cibenzoline free base with succinic acid in a suitable solvent. google.com

The use of flow chemistry has also emerged as a promising technique for the scalable synthesis of complex molecules. chalmers.se This methodology allows for continuous production and can often overcome the challenges associated with scaling up traditional batch reactions. chalmers.se

Synthesis of Chemically Modified Cifenline, (R)- Derivatives for Structure-Activity Relationship Studies

To understand the relationship between the chemical structure of cifenline and its biological activity, various chemically modified derivatives have been synthesized. medchemexpress.euscribd.comnih.govrsc.org These studies are essential for identifying the key structural features required for its pharmacological effects.

Design and Preparation of Deuterium-Labeled Cifenline, (R)- for Mechanistic Studies

Deuterium-labeled compounds are invaluable tools in mechanistic studies, including bioanalytical research such as bioavailability and bioequivalence (BA/BE) studies. daicelpharmastandards.comresearchgate.netnih.gov The synthesis of deuterium-labeled (R)-cifenline, specifically R-(+)-Cibenzoline-d4, has been reported. daicelpharmastandards.commedchemexpress.eu These labeled compounds allow researchers to trace the metabolic fate of the drug and to gain insights into its mechanism of action without significantly altering its pharmacological properties. medchemexpress.eu

The introduction of deuterium (B1214612) can be achieved through various methods, often involving the use of deuterated reagents or solvents. researchgate.netnih.gov

Chemical Modifications to Imidazole (B134444) and Diphenylcyclopropyl Moieties

Modifications to the core structural components of cifenline, the imidazole and diphenylcyclopropyl moieties, have been explored to investigate their influence on the molecule's activity.

A metabolite of cibenzoline has been identified where the 4,5-dihydro-1H-imidazole (imidazoline) ring is dehydrogenated to form 2-(2,2-diphenylcyclopropyl)-1H-imidazole. nih.gov This metabolite was synthesized and evaluated for its pharmacological activity. nih.gov The synthesis of such analogs provides valuable information for structure-activity relationship (SAR) studies. escholarship.org

Molecular and Cellular Mechanisms of Action Research for Cifenline, R

Investigations into Sodium Channel Blockade

Cifenline is classified as a Class I antiarrhythmic agent, primarily due to its ability to block sodium channels. googleapis.comjst.go.jp This action is crucial in modulating cardiac electrophysiology. The commercially available form of cibenzoline (B194477) is a racemic mixture of its S(-) and R(+) enantiomers. googleapis.com

Characterization of Molecular Interactions with Voltage-Gated Sodium Channels (Nav)

(R)-Cifenline, along with its S(-)-isomer, directly interacts with voltage-gated sodium channels (Nav), which are responsible for the initial rapid depolarization phase of the cardiac action potential. patsnap.comdelveinsight.com The blockade of these channels reduces the influx of sodium ions into cardiomyocytes. patsnap.com This interaction is believed to occur at a site on the channel protein that is responsible for voltage sensitivity, thereby inhibiting the channel's function. While both enantiomers of cibenzoline exhibit sodium channel blocking activity, the S(-)-isomer has been reported to be more potent in this regard. nih.gov The interaction with Nav channels can be influenced by the channel's state, with a higher affinity for the open and inactivated states.

The binding of drugs like (R)-Cifenline to Nav channels can be influenced by the surrounding molecular environment, including extracellular matrix molecules. nih.gov

Electrophysiological Analyses in Isolated Cardiac Myocytes and Other Excitable Cells

Electrophysiological studies on isolated cardiac myocytes have demonstrated that cibenzoline slows the maximum rate of depolarization (Vmax) without significantly altering the resting membrane potential. youtube.com This effect is a direct consequence of sodium channel blockade. In canine isolated, blood-perfused papillary muscle preparations, both R(+) and S(-) isomers of cibenzoline produced negative inotropic effects, with the S(-)-isomer being more potent, a difference attributed primarily to its stronger sodium channel-blocking action. nih.gov

Studies using patch-clamp techniques on isolated cardiomyocytes allow for the direct measurement of the effects of (R)-Cifenline on ion currents, providing quantitative data on its channel-blocking properties.

Effects on Phase 0 Depolarization of Cardiac Action Potentials

The primary effect of (R)-Cifenline's sodium channel blockade is the modulation of Phase 0 of the cardiac action potential. patsnap.com This phase is characterized by a rapid influx of sodium ions, leading to the sharp upstroke of the action potential. nih.govresearchgate.net By inhibiting this sodium current, (R)-Cifenline decreases the slope of Phase 0, which in turn slows the conduction velocity of the electrical impulse through the heart muscle. delveinsight.comcvpharmacology.com This slowing of conduction is a key mechanism by which it exerts its antiarrhythmic effects. patsnap.com The reduction in the rate and amplitude of the initial rapid depolarization helps to suppress ectopic foci and prevent re-entrant arrhythmias. drugbank.com

ATP-Sensitive Potassium Channel (KATP) Inhibition Studies

Binding Mechanisms to Kir6.2 Subunits and Associated Proteins

Research has shown that cibenzoline directly interacts with the pore-forming Kir6.2 subunit of the KATP channel. glpbio.comnih.gov This is a distinct mechanism compared to sulfonylurea drugs, which primarily bind to the sulfonylurea receptor 1 (SUR1) subunit. nih.govphysiology.org Studies using reconstituted KATP channels with mutant Kir6.2 and SUR1 subunits have confirmed that cibenzoline's inhibitory action is independent of the SUR1 subunit. nih.gov Binding studies have further demonstrated that [3H]cibenzoline binds to a C-terminal truncated form of Kir6.2 (Kir6.2ΔC26). nih.gov This direct interaction with the pore-forming subunit is a novel inhibitory mechanism for KATP channels. nih.gov

The KATP channels in pancreatic β-cells are crucial for coupling blood glucose levels to insulin (B600854) secretion. nih.gov

Modulation of KATP Currents in Pancreatic β-Cells and Cardiac Tissues (in vitro)

In vitro studies on pancreatic β-cells have shown that cibenzoline inhibits KATP channel activity in a dose-dependent manner. physiology.orgnih.gov By blocking these channels, cibenzoline leads to membrane depolarization, which in turn triggers the firing of action potentials and stimulates insulin secretion, even at low glucose levels. nih.gov The half-maximal inhibitory concentration (IC50) for KATP channel inhibition by cibenzoline has been reported to be approximately 22.2 µM to 30.9 µM in COS7 cells expressing Kir6.2ΔC26 with and without SUR1, respectively. nih.gov In rat pancreatic β-cells, the IC50 for the inhibition of the outward KATP current was found to be 1.5 µM. nih.gov

In cardiac tissues, KATP channels play a role in protecting the heart during metabolic stress. While the primary antiarrhythmic effect of cibenzoline is attributed to sodium channel blockade, its inhibition of cardiac KATP channels may also contribute to its electrophysiological effects. Fibroblasts in the heart have also been found to express KATP channel subunits, suggesting a potential role in modulating myocyte electrophysiology. nih.gov

| Parameter | Value | Cell Type/Condition | Source |

| IC50 for KATP Channel Inhibition | 22.2 ± 6.1 µM | COS7 cells (Kir6.2ΔC26) | nih.gov |

| IC50 for KATP Channel Inhibition | 30.9 ± 9.4 µM | COS7 cells (Kir6.2ΔC26 + SUR1) | nih.gov |

| IC50 for KATP Current Inhibition | 1.5 µM | Rat pancreatic β-cells | nih.gov |

Research on Other Ion Channel Modulations

Inhibition of IKr (Rapid Delayed Rectifier Potassium Current)

Cifenline, also known as Cibenzoline, has been identified as an inhibitor of the rapid component of the delayed rectifier potassium current (IKr). medchemexpress.com Research has shown that cibenzoline inhibits IKr currents with an IC50 value of 8.8 μM. medchemexpress.com The IKr current, encoded by the human ether-a-go-go-related gene (hERG), plays a crucial role in the repolarization phase of the cardiac action potential. medrxiv.org Inhibition of this current can lead to a prolongation of the action potential duration. mdpi.com The potency of a compound to block IKr is often considered a risk factor for cardiac arrhythmias. medrxiv.org

It is noted that the concomitant block of IKr is not always associated with a synergistic or potentiated drug effect. medrxiv.org However, a combined block of both IKr and the slow delayed rectifier potassium current (IKs) has been associated with a potentiation of drug effects on cardiac repolarization. medrxiv.org

Inhibition of IKs (Slow Delayed Rectifier Potassium Current)

In addition to its effects on IKr, Cifenline also inhibits the slow component of the delayed rectifier potassium current (IKs). medchemexpress.com The IC50 value for the inhibition of IKs currents by cibenzoline is reported to be 12.3 μM. medchemexpress.com The IKs current contributes to cardiac repolarization, and its inhibition can also lead to a lengthening of the action potential duration. mdpi.com Research suggests that a combined blockade of both IKr and IKs can potentiate the effects on cardiac repolarization. medrxiv.org

| Ion Channel | IC50 Value (μM) |

|---|---|

| IKr (Rapid Delayed Rectifier Potassium Current) | 8.8 |

| IKs (Slow Delayed Rectifier Potassium Current) | 12.3 |

Secondary Effects on Calcium Channels

While the primary classification of Cifenline is not as a calcium channel blocker, some research points to secondary effects on calcium channels. Calcium channel blockers as a class of drugs disrupt the movement of calcium through calcium channels. wikipedia.org This action can lead to vasodilation, a reduction in the force of heart muscle contraction, and a slowing of the heart rate. wikipedia.org In some instances, cibenzoline has been associated with a depression of left ventricular function, particularly in patients with pre-existing low ejection fractions, which could suggest an indirect or secondary impact on calcium dynamics or channels. nih.gov However, direct inhibitory effects of Cifenline on L-type calcium channels have not been consistently reported. In fact, one study on human-induced pluripotent stem cell-derived cardiomyocytes from a healthy donor showed that disopyramide, a class Ia antiarrhythmic with some similar properties, actually reduced the peak L-type calcium channel current (ICa-L). frontiersin.org

H+/K+-ATPase Inhibition Research

Competitive Inhibition Mechanisms at the K+ Recognition Site

Research has demonstrated that Cifenline (Cibenzoline) inhibits the gastric H+/K+-ATPase. nih.gov The mechanism of this inhibition is competitive with respect to potassium ions (K+). nih.gov This is evidenced by Lineweaver-Burk plot analysis, which shows that cibenzoline increases the Km value for K+ without affecting the Vmax of the H+/K+-ATPase activity. nih.gov This indicates that cibenzoline directly competes with K+ for binding to the enzyme. nih.gov The K+-binding site is located on the extracytoplasmic or luminal surface of the H+/K+-ATPase. escholarship.org Acid pump antagonists, a class of drugs that inhibit this enzyme, typically work by competing with K+ on this luminal surface. escholarship.org

Comparative Mechanistic Analyses with Other Antiarrhythmic Agents in Research Models

Research into the antiarrhythmic properties of Cifenline, (R)- often involves comparative studies with other agents to delineate its unique mechanistic profile. These analyses, typically conducted in animal models or in vitro cellular preparations, highlight differences in ion channel blockade, electrophysiological effects, and the resulting influence on cardiac action potentials.

Cifenline is recognized as a multi-channel blocker, exhibiting characteristics of Vaughan Williams Class I (sodium channel blockade), Class III (potassium channel blockade), and Class IV (calcium channel blockade). ncats.iosvelic.se Its primary action is the blockade of cardiac sodium channels, which reduces myocyte excitability and conduction velocity. patsnap.compatsnap.com However, its effects extend to various potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier current and the ATP-sensitive potassium channel (KATP), as well as L-type calcium channels. ncats.iomedchemexpress.com This complex activity profile distinguishes it from more selective antiarrhythmic agents.

In a comparative study in a goat model of chronic atrial fibrillation (AF), the electrophysiological actions of cifenline were contrasted with flecainide (B1672765) (Class Ic), hydroquinidine (B1662865) (Class Ia), and d-sotalol (Class III). nih.gov This research aimed to evaluate the hypothesis that antifibrillatory action is primarily due to the prolongation of the atrial wavelength. Contrary to expectations, cardioversion of AF was not uniformly associated with wavelength prolongation. While all tested drugs successfully converted AF, both cifenline and flecainide were found to shorten the atrial wavelength, by 18% and 36% respectively. nih.gov This effect was attributed to a more pronounced reduction in conduction velocity than the shortening of the refractory period. The study suggested that an alternative mechanism, such as the widening of the temporal excitable gap, might be responsible for the antifibrillatory effects of these Class I drugs. nih.gov

A randomized crossover study in a canine model compared the antiarrhythmic effects of the optical isomers of cibenzoline, revealing stereoselectivity in its action. Further comparisons in research models have been made with sotalol (B1662669). In a study involving patients with sustained ventricular tachycardia (VT), oral sotalol was found to be more effective at preventing VT induction than cifenline (33% vs. 8% of patients, respectively). nih.gov Mechanistically, both drugs prolonged the effective refractory period (ERP) of the right ventricle, but the effect was more significant with sotalol. nih.gov This highlights a key difference in their primary mechanisms for terminating ventricular arrhythmias, with sotalol's more potent Class III action being a distinguishing feature.

Flecainide, another comparator, is a potent Class Ic agent whose primary mechanism is the strong inhibition of the Nav1.5 sodium channel, leading to a marked slowing of conduction. viamedica.plderangedphysiology.com Unlike cifenline, which has significant Class III effects, flecainide's impact on the action potential duration is minimal, and it does not typically prolong the QT interval. derangedphysiology.com However, research has shown that flecainide also inhibits the ryanodine (B192298) receptor 2 (RyR2), which regulates calcium release from the sarcoplasmic reticulum, a mechanism not prominently described for cifenline. wikipedia.org

Amiodarone (B1667116) represents a benchmark for multi-channel blockade, possessing properties of all four Vaughan Williams classes. nih.gov It blocks sodium, potassium (IKr and IKs), and calcium channels, in addition to having non-competitive beta-adrenergic blocking effects. frontiersin.org While both cifenline and amiodarone are broad-spectrum agents, the relative potency of their blocking actions on different channels varies, leading to different electrophysiological and clinical profiles. For instance, amiodarone's Class III action is generally considered more potent and is a cornerstone of its efficacy. nih.govfrontiersin.org

The table below summarizes the comparative mechanistic profiles of cifenline and other selected antiarrhythmic agents based on findings from various research models.

Table 1: Comparative Mechanistic Profile of Cifenline, (R)- and Other Antiarrhythmic Agents in Research Models

| Feature | Cifenline, (R)- | Flecainide | Sotalol | Amiodarone |

|---|---|---|---|---|

| Vaughan Williams Class | Ia, Ic, III, IV ncats.iosvelic.se | Ic viamedica.pl | III (with Class II activity) mdpi.comnih.gov | I, II, III, IV nih.gov |

| Primary Mechanism | Sodium channel blockade patsnap.compatsnap.com | Strong sodium channel blockade viamedica.plwikipedia.org | Potassium channel blockade mdpi.comnih.gov | Potassium channel blockade frontiersin.org |

| Sodium Channel Blockade | Yes (fast/intermediate kinetics) patsnap.com | Yes (slow kinetics, potent) derangedphysiology.comwikipedia.org | Minimal/None mdpi.com | Yes (inactivated channels) frontiersin.org |

| Potassium Channel Blockade | Yes (IKr, IKs, KATP) medchemexpress.commedchemexpress.eu | Minimal derangedphysiology.com | Yes (IKr) mdpi.comnih.gov | Yes (IKr, IKs) frontiersin.org |

| Calcium Channel Blockade | Yes (L-type) ncats.io | Minimal/None | Minimal/None | Yes (L-type) frontiersin.org |

| Beta-Adrenergic Blockade | No | No | Yes (non-selective) mdpi.comnih.gov | Yes (non-competitive) frontiersin.org |

| Effect on Action Potential Duration (APD) | Prolongs ncats.io | Minimal effect derangedphysiology.com | Prolongs mdpi.com | Prolongs frontiersin.org |

| Effect on Conduction Velocity | Decreases nih.gov | Markedly decreases wikipedia.orgheartrhythmalliance.org | Minimal effect mdpi.com | Decreases frontiersin.org |

| Effect on Refractory Period (ERP) | Prolongs nih.govnih.gov | Minimal effect on ventricular ERP, prolongs in AV node derangedphysiology.com | Prolongs mdpi.com | Prolongs frontiersin.org |

| Use-Dependence | Not prominently described | Strong use-dependence on Na+ channels derangedphysiology.comwikipedia.org | Reverse use-dependence on K+ channels mdpi.comnih.gov | Complex use-dependence |

| Other Notable Mechanisms | KATP channel inhibition via Kir6.2 subunit medchemexpress.com | RyR2 channel inhibition wikipedia.org | N/A | N/A |

Structure Activity Relationship Sar Studies of Cifenline, R

Identification of Essential Structural Features for Biological Activity

The biological activity of Cifenline, (R)- is rooted in its unique molecular structure, which comprises two primary moieties: a gem-diphenylcyclopropyl group and a 4,5-dihydro-1H-imidazole (imidazoline) ring. researchgate.net The combination of these groups confers the specific three-dimensional conformation and physicochemical properties necessary for its interaction with cardiac ion channels.

The bulky and lipophilic diphenylcyclopropyl group is crucial for the proper orientation and anchoring of the molecule within the binding pockets of its target proteins. unl.pt The imidazoline (B1206853) ring, a common feature in many biologically active compounds, is essential for the molecule's interaction with ion channels. whiterose.ac.uk Research indicates that cibenzoline (B194477), the racemic mixture containing Cifenline, (R)-, directly affects the pore-forming Kir6.2 subunit of the ATP-sensitive potassium (KATP) channel. medchemexpress.commedchemexpress.com This mechanism is distinct from other KATP channel inhibitors like sulfonylureas, which typically bind to the associated SUR1 subunit. diabetesjournals.orgresearchgate.net This unique interaction underscores the importance of the intact core structure of Cifenline, (R)-, as its specific shape and charge distribution are required to access and modulate the Kir6.2 pore directly.

Impact of Substituent Variations on Target Binding and Ion Channel Modulation

While comprehensive studies on a wide range of synthetic analogs are not extensively documented in publicly available literature, significant insights into the impact of substituent variations can be derived from metabolic studies of Cifenline, (R)-. The in-vivo metabolism of cibenzoline leads to the formation of several metabolites, which can be considered as substituted analogs of the parent compound. These metabolic changes provide a clear indication of how structural modifications affect the molecule's biological profile. nih.govresearchgate.net

The primary metabolic pathways involve hydroxylation of one of the phenyl rings and dehydrogenation of the imidazoline ring. nih.gov

p-hydroxycibenzoline (Metabolite M1): This metabolite results from the addition of a hydroxyl (-OH) group to the para-position of one of the phenyl rings. This substitution significantly increases the polarity of the molecule. The formation of M1 is highly stereoselective, occurring at a rate 23 times greater for the R(+)-enantiomer than the S(-)-enantiomer, primarily catalyzed by the CYP2D6 enzyme. nih.gov This change in polarity is expected to alter the binding affinity and efficacy at the target ion channels, although specific activity data for the metabolite is limited.

4,5-dehydrocibenzoline (Metabolite M2): This metabolite is formed by the removal of two hydrogen atoms from the imidazoline ring, creating a double bond and converting it to an imidazole (B134444) ring. This modification, catalyzed mainly by CYP3A4, alters the geometry and electronic properties of this critical heterocyclic moiety. nih.govamegroups.cn The planarity and aromaticity of the resulting imidazole ring would lead to different interactions within the receptor binding site compared to the more flexible imidazoline ring.

These metabolic transformations highlight that even seemingly minor substitutions, such as the addition of a hydroxyl group or the formation of a double bond, can have a profound impact on the molecular properties and, consequently, its biological activity and metabolic fate.

Table 1: Major Metabolites of Cifenline, (R)- and Their Structural Changes

| Compound Name | Precursor | Structural Modification | Key Enzyme |

|---|---|---|---|

| p-hydroxycibenzoline (M1) | Cifenline, (R)- | Addition of a hydroxyl group to a phenyl ring | CYP2D6 |

| 4,5-dehydrocibenzoline (M2) | Cifenline, (R)- | Dehydrogenation of the imidazoline ring | CYP3A4 |

Stereospecificity in Structure-Activity Relationships

The biological activity of cifenline is markedly stereospecific, a common feature for chiral drugs where enantiomers can exhibit different pharmacological and pharmacokinetic profiles. researchgate.net Cifenline, (R)- possesses a single chiral center at the C1 position of the cyclopropyl (B3062369) ring. The differential effects of the (R)- and (S)-enantiomers are evident in both their potency and their metabolic disposition.

Studies have shown that the S-(-)-enantiomer of cibenzoline is approximately twice as potent as an antiarrhythmic agent compared to the R-(+)-enantiomer (Cifenline, (R)-). This difference in potency strongly suggests that the target receptors or ion channels have a specific three-dimensional binding site that interacts preferentially with the (S)-enantiomer.

Furthermore, the pharmacokinetics of the enantiomers are significantly different due to stereoselective metabolism. The intrinsic clearance of Cifenline, (R)- to its hydroxylated metabolite (M1) by the enzyme CYP2D6 is 23-fold greater than that of the S-(-)-enantiomer. nih.gov This means that the (R)-enantiomer is metabolized and cleared from the body much more rapidly than the more potent (S)-enantiomer. This disparity in metabolic rates leads to different plasma concentrations and durations of action for each enantiomer when the racemic mixture is administered.

Table 2: Comparison of Properties of Cifenline Enantiomers

| Property | Cifenline, (R)-(+) | Cifenline, (S)-(-) |

|---|---|---|

| Relative Potency | 1x | ~2x |

| Primary Metabolic Pathway | Hydroxylation (CYP2D6) | Dehydrogenation (CYP3A4) |

| Metabolic Clearance Rate | High (23-fold faster hydroxylation than S-enantiomer) nih.gov | Low |

Computational and Cheminformatic Approaches to SAR Elucidation

While specific published QSAR and pharmacophore models for Cifenline, (R)- are scarce, the principles of these computational techniques are central to understanding its SAR and designing new, more effective analogs. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. dergipark.org.tr For Cifenline, (R)- and its analogs, a 3D-QSAR study would be particularly insightful. researchgate.netresearchgate.net

The process would involve:

Data Set Assembly: A series of Cifenline analogs with known inhibitory concentrations (IC50) against specific ion channels (e.g., Kir6.2, IKr, IKs) would be compiled. medchemexpress.commedchemexpress.com This set would include both highly active and inactive compounds to build a robust model.

Molecular Modeling and Alignment: The 3D structures of the molecules would be generated and aligned based on a common scaffold, such as the diphenylcyclopropyl-imidazoline core.

Descriptor Calculation: Steric and electrostatic fields (as in CoMFA) or other physicochemical descriptors (hydrophobicity, shape, H-bond donors/acceptors as in CoMSIA) would be calculated for each molecule. mdpi.com

Model Generation and Validation: Statistical methods, like Partial Least Squares (PLS), would be used to create a regression model linking the descriptors to the biological activity. The model's predictive power would be rigorously validated using techniques like leave-one-out cross-validation and by predicting the activity of a test set of molecules not used in model generation. researchgate.net

The resulting 3D-QSAR model would generate contour maps indicating regions where bulky groups, positive or negative charges, or hydrophobic/hydrophilic features would increase or decrease activity, thereby guiding the synthesis of new, more potent, and selective analogs.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for a molecule to bind to its target. diabetesjournals.orgresearchgate.net For Cifenline, (R)-, a pharmacophore model for Kir6.2 channel inhibition would likely be derived from its known structure and binding mechanism. nih.govbiorxiv.org

A hypothetical pharmacophore for a Kir6.2 inhibitor based on Cifenline, (R)- would likely include:

Two Hydrophobic/Aromatic Features: Representing the two phenyl rings, which are critical for lipophilic interactions within the binding pocket of the channel.

A Hydrogen Bond Acceptor/Donor Feature: Corresponding to the nitrogen atoms in the imidazoline ring, which can engage in crucial hydrogen bonding with amino acid residues in the channel pore. unl.pt

Defined Spatial Constraints: Excluded volumes would be defined to represent the shape of the binding site, ensuring that designed ligands fit properly.

This pharmacophore model could then be used as a 3D query to screen large virtual databases of chemical compounds. nih.govresearchgate.net This process allows for the rapid in-silico identification of structurally diverse molecules that possess the key features required for activity but may have entirely different core scaffolds, leading to the discovery of novel Kir6.2 inhibitors.

Preclinical Research Models and Methodologies for Cifenline, R Investigation

In Vitro Experimental Systems

In vitro models provide a controlled environment to study the direct effects of Cifenline, (R)- on cardiac cells and ion channels, free from systemic physiological influences.

The primary mechanism of action for many antiarrhythmic agents involves the modulation of cardiac ion channels. Cell culture models are fundamental for dissecting the specific interactions of Cifenline, (R)- with these channels.

Initial investigations utilize patch-clamp electrophysiology on isolated cardiomyocytes to directly measure the effects on ionic currents. These techniques provide precise data on how the compound alters the flow of ions such as sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺), which are critical for the cardiac action potential. Studies on the parent compound, Cibenzoline (B194477), have demonstrated inhibition of multiple potassium currents, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, with specific half-maximal inhibitory concentrations (IC50). medchemexpress.com

For higher throughput screening, fluorescence-based assays are employed. These methods use membrane potential-sensitive dyes that report changes in cell membrane voltage, providing an indirect but scalable measure of ion channel activity across thousands of compounds. nih.govnih.gov Such assays are crucial in early drug discovery to identify lead compounds and assess their primary pharmacological effects. nih.gov

Table 1: In Vitro Ion Channel Inhibition Data for Cibenzoline

| Ion Channel Current | Cell Model | IC50 Value (μM) | Reference |

|---|---|---|---|

| IKr (Rapid delayed rectifier potassium current) | Rat sino-atrial nodal cells | 8.8 | medchemexpress.com |

| IKs (Slow delayed rectifier potassium current) | Rat sino-atrial nodal cells | 12.3 | medchemexpress.com |

| KATP (ATP-sensitive potassium channel) | Not specified (acting on Kir6.2 subunit) | 22.2 | medchemexpress.com |

To study the effects of Cifenline, (R)- in a more integrated physiological system, ex vivo perfused organ models, such as the Langendorff heart preparation, are utilized. This method involves isolating a heart from an animal (commonly rabbit, rat, or pig) and perfusing it via the aorta with a nutrient-rich solution, allowing it to beat spontaneously outside the body. nih.govforschung3r.ch

This model is invaluable as it preserves the heart's three-dimensional structure and cellular heterogeneity, offering a bridge between single-cell data and whole-organism responses. frontiersin.org In the Langendorff setup, researchers can perform detailed electrophysiological assessments, including cardiac mapping to track the spread of electrical impulses and identify arrhythmogenic substrates. tudelft.nl It allows for the evaluation of a compound's effects on heart rate, contractility, and vascular function without the confounding influence of the autonomic nervous system. forschung3r.ch This is particularly useful for characterizing the direct cardiac actions of Cifenline, (R)- and verifying findings from ion channel assays in a more complex tissue environment.

Three-dimensional (3D) cell culture systems, including spheroids and organoids, represent a significant advancement over traditional 2D cell monolayers. researchgate.netnih.gov These models more accurately replicate the complex architecture, cell-cell interactions, and microenvironment of native human tissues. biocompare.comnuvisan.com

Cardiac organoids, derived from human induced pluripotent stem cells (hiPSC-CMs), can self-assemble into structures that mimic the function and organization of heart tissue. mdpi.com For cardiovascular drug research, these models offer a highly relevant platform for assessing efficacy and cardiotoxicity. biocompare.com The use of patient-derived organoids allows for the investigation of drug responses in the context of specific genetic backgrounds, paving the way for personalized medicine. biocompare.com Although specific studies on Cifenline, (R)- in cardiac organoids are not yet widespread, this technology provides a powerful future tool for evaluating its electrophysiological impact and therapeutic potential in a human-like context. nuvisan.com

Ex Vivo Perfused Organ Models (e.g., heart) for Electrophysiological Assessment

In Vivo Animal Models

In vivo studies are critical for understanding the pharmacokinetics and pharmacodynamics of Cifenline, (R)- within a complete living organism, accounting for metabolic processes and systemic feedback loops.

Rodent models, particularly mice and rats, are extensively used in cardiovascular research due to their genetic similarity to humans, short reproductive cycles, and the availability of well-established disease models. nih.govmdpi.com These models are instrumental in studying various cardiovascular conditions, including arrhythmias and heart failure. nih.gov

For Cifenline, (R)-, in vivo electrophysiology studies (EPS) in murine models are a key methodology. nih.gov These studies involve introducing a catheter with electrodes into the heart to record electrical activity and pace different cardiac chambers. nih.gov This allows for a detailed assessment of the compound's effect on the entire cardiac conduction system, including sinus node function, atrioventricular conduction, and myocardial refractoriness, providing data that is highly relevant to clinical applications. nih.govnih.gov

Table 2: Common Rodent Models in Cardiovascular Research

| Model Type | Application | Relevance | Reference |

|---|---|---|---|

| Spontaneous Hypertensive Rat (SHR) | Study of hypertensive heart disease and associated arrhythmias. | Models chronic pressure overload and left ventricular hypertrophy. | nih.gov |

| Transgenic Mouse Models | Investigation of specific gene functions related to ion channels or cardiac structure. | Allows for target validation and mechanistic studies of drug action. | mdpi.com |

| Myocardial Infarction Models | Evaluation of drugs in post-injury remodeling and arrhythmogenesis. | Simulates a common clinical scenario for the development of arrhythmias. | nih.gov |

A significant challenge in drug development is translating findings from controlled in vitro environments to complex in vivo systems. vdoc.pub Discrepancies can arise due to factors such as drug metabolism, plasma protein binding, and neuro-hormonal regulation that are absent in cell culture.

To bridge this gap, a multi-scale approach is necessary.

Ex Vivo Models as an Intermediary: As previously mentioned, the ex vivo perfused heart serves as a crucial link, integrating the complexity of whole-organ physiology without systemic variables. This allows researchers to isolate and study the direct cardiac effects of a compound, helping to reconcile differences between cellular assays and animal studies.

In Silico Modeling: Computational models are increasingly used to simulate the effects of a drug across different biological scales. By integrating data from in vitro ion channel assays, these models can predict the drug's effect on the cardiac action potential and even simulate an electrocardiogram (ECG). frontiersin.org This approach helps in understanding dose-dependent effects and identifying potential pro-arrhythmic risks before extensive in vivo testing.

Stereoselective Metabolism: For chiral compounds like Cifenline, it is crucial to consider stereoselective metabolism. The (R)- and (S)-enantiomers can have different pharmacokinetic profiles. For Cibenzoline, the (R)-enantiomer is cleared significantly faster than the (S)-enantiomer, a factor that must be accounted for when correlating in vitro concentrations with in vivo effects.

By systematically integrating data from these diverse models, a more complete and predictive understanding of the preclinical profile of Cifenline, (R)- can be achieved.

Rodent Models for Cardiovascular Electrophysiology Research

Biomarker Identification and Validation in Preclinical Research Contexts

In the preclinical evaluation of Cifenline, (R)-, the identification and validation of relevant biomarkers are crucial for elucidating its mechanism of action and predicting its therapeutic effects. Preclinical research utilizes a variety of models to identify pharmacodynamic biomarkers, which are measurable indicators that demonstrate a compound is interacting with its intended target and producing a physiological response. The validation process involves establishing a clear and reproducible relationship between the biomarker's response and the compound's pharmacological activity in a relevant disease model.

For Cifenline, (R)-, which is an enantiomer of the antiarrhythmic agent cibenzoline, biomarker research is centered on its electrophysiological effects on cardiac tissue. Preclinical investigations primarily use in vitro and in vivo models to identify and validate biomarkers related to cardiac conduction and repolarization.

In Vitro Models and Biomarker Identification

Initial biomarker identification often occurs in in vitro settings, such as isolated cardiac muscle preparations. These models allow for the direct measurement of a compound's effects on the fundamental electrical properties of heart cells. In studies on canine ventricular muscle, key electrophysiological parameters have been identified as biomarkers for the activity of cibenzoline. These include the maximum rate of rise of the action potential (Vmax) and the action potential duration (APD). nih.gov The inhibition of Vmax serves as a direct biomarker of sodium channel blockade, a primary mechanism for Class I antiarrhythmic drugs. nih.gov Concurrently, the prolongation of the APD is a validated biomarker indicating effects on repolarizing potassium currents, characteristic of Class Ia agents. nih.gov

In Vivo Models and Biomarker Validation

In vivo animal models are essential for validating the translational relevance of biomarkers identified in vitro. These models help confirm that the compound can produce the expected physiological changes in a complex, integrated biological system that mimics a human disease state. Conscious dog models and goat models of atrial fibrillation (AF) have been instrumental in this context. nih.govahajournals.org In these models, intracardiac and surface electrocardiogram (ECG) recordings are used to measure and validate specific electrophysiological intervals as pharmacodynamic biomarkers.

Key in vivo biomarkers for cibenzoline's antiarrhythmic activity include:

Atrial Effective Refractory Period (AERP): The prolongation of AERP is a critical biomarker indicating a drug's potential to terminate and prevent re-entrant atrial arrhythmias. Studies in conscious dogs have demonstrated that cibenzoline increases AERP. nih.gov

His-Purkinje Conduction Time (HV Interval): An increase in the HV interval is a biomarker for slowed conduction through the ventricular conduction system, a characteristic effect of sodium channel blockade. nih.govnih.gov

QRS Duration: Widening of the QRS complex on an ECG is a well-established biomarker that reflects slowed intraventricular conduction and correlates with plasma concentrations of the drug. nih.gov

Atrial Fibrillation Cycle Length (AFCL): In models of established atrial fibrillation, an increase in AFCL is a key biomarker indicating an anti-fibrillatory effect that can lead to the termination of the arrhythmia. ahajournals.org

The validation of these biomarkers is achieved by demonstrating a consistent and dose-dependent relationship between the administration of the compound and the changes in these parameters, which in turn correlate with the desired antiarrhythmic outcome. For example, in a goat model of chronic AF, cibenzoline's ability to restore normal sinus rhythm was associated with a significant widening of the temporal excitable gap, a parameter derived from the AFCL and the atrial refractory period. ahajournals.org This establishes a clear link between the biomarker (excitable gap) and the therapeutic effect (cardioversion).

The table below summarizes key preclinical findings for cibenzoline, the racemate containing Cifenline, (R)-, illustrating the validation of specific electrophysiological biomarkers in relevant animal models.

Table 1: Preclinical Validation of Electrophysiological Biomarkers for Cibenzoline

| Preclinical Model | Biomarker | Finding | Implication for Validation |

|---|---|---|---|

| Canine Ventricular Muscle (in vitro) | Action Potential Duration (APD) | Significantly lengthened in a concentration-dependent manner. nih.gov | Confirms Class Ia antiarrhythmic activity at the cellular level. |

| Maximum Rate of Rise (Vmax) | Inhibited in a use-dependent fashion, with a 36% block at 3 x 10⁻⁶ M. nih.gov | Validates sodium channel blockade as a primary mechanism of action. | |

| Conscious Dog Model (in vivo) | Atrial Effective Refractory Period (AERP) | Increased following intravenous administration. nih.gov | Validates a key antiarrhythmic effect relevant for treating atrial arrhythmias. |

| Corrected Sinus Node Recovery Time (CSRT) | Lengthened at lower plasma concentrations. nih.gov | Identifies a pharmacodynamic effect on sinus node function. | |

| Goat Atrial Fibrillation Model (in vivo) | Atrial Fibrillation Cycle Length (AFCL) | Increased by 69%. ahajournals.org | Biomarker is strongly correlated with the potential for arrhythmia termination. |

| Temporal Excitable Gap | Widened by 176%. ahajournals.org | Validated as a key parameter associated with successful cardioversion of AF. |

While much of the detailed preclinical data comes from studies on racemic cibenzoline, the findings on these core electrophysiological biomarkers are considered fundamental to understanding the activity of its constituent enantiomers, including Cifenline, (R)-. Further studies focusing specifically on the (R)-enantiomer are necessary to delineate its unique biomarker profile.

Based on a comprehensive review of available scientific literature, there is currently no specific published research focusing on the computational chemistry and molecular modeling of the compound Cifenline, (R)- that aligns with the requested detailed outline.

Extensive searches for studies on molecular docking, molecular dynamics, and the application of artificial intelligence or machine learning specifically for Cifenline, (R)- did not yield any relevant findings. Consequently, it is not possible to provide a detailed, evidence-based article on the following topics as they relate directly to this compound:

Computational Chemistry and Molecular Modeling in Cifenline, R Research

Application of Artificial Intelligence and Machine Learning in Cifenline, (R)- Related Drug Discovery

Virtual Screening of Chemical Libraries

Without available research data, generating an article that is both scientifically accurate and strictly adheres to the provided outline for Cifenline, (R)- cannot be fulfilled at this time. Further research and publication in these specific areas would be required to populate the requested sections with factual information.

Future Directions and Emerging Areas of Academic Inquiry for Cifenline, R

Unexplored Biological Targets and Signaling Pathways

While the principal targets of Cifenline are known cardiac ion channels, the full spectrum of its biological interactions, particularly for the (R)-enantiomer, remains an area of active investigation. The stereoselective metabolism of Cifenline, with the (R)-enantiomer being rapidly cleared by the cytochrome P450 enzyme CYP2D6, suggests that its transient and distinct metabolic profile could lead to interactions with targets that are currently uncharacterized.

A significant, non-cardiac target that has been identified is the gastric H+,K+-ATPase, also known as the proton pump. nih.gov Research has shown that Cifenline inhibits the activity of this enzyme. nih.gov The mechanism is competitive with respect to potassium ions (K+) and occurs from the cytoplasmic side of the membrane. nih.gov Notably, this inhibitory action is specific, as the compound does not significantly affect the related Na+,K+-ATPase. nih.gov The IC50 values for this inhibition have been determined in different experimental systems, highlighting a consistent, though moderate, potency. nih.gov Further exploration could delve into the downstream physiological consequences of this inhibition and whether the (R)-enantiomer exhibits differential activity at this site.

Future academic inquiry could also focus on the downstream signaling pathways affected by (R)-Cifenline's interaction with its known targets. For instance, its modulation of KATP channels, composed of Kir6.2 and SUR subunits, may trigger signaling cascades beyond immediate changes in membrane potential. nih.govpnas.org In the context of cardiac tissue, understanding how Cifenline might influence complex signaling networks, such as those involving NRG-1/ErbB4 or PI3K/Akt which are implicated in cardiac remodeling, could provide new insights into its long-term effects. researchgate.net The application of multi-omics technologies—proteomics, metabolomics, and transcriptomics—offers a powerful approach to map these broader signaling consequences in an unbiased manner, potentially revealing previously unknown pathways modulated by (R)-Cifenline. revespcardiol.orgcreative-proteomics.complos.org

| Target | Tissue/Cell Type | Observed Effect | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| KATP Channel (Kir6.2 subunit) | Pancreatic β-cells / Reconstituted in COS7 cells | Inhibition | 22.2 - 30.9 | nih.govmedchemexpress.com |

| Gastric H+,K+-ATPase | Hog gastric vesicles | Inhibition | 201 | nih.gov |

| Gastric H+,K+-ATPase | HEK-293 cells (transfected) | Inhibition | 183 | nih.gov |

| IKr Current | Rat sino-atrial nodal cells | Inhibition | 8.8 | medchemexpress.com |

| IKs Current | Rat sino-atrial nodal cells | Inhibition | 12.3 | medchemexpress.com |

Novel Methodological Developments for Investigating Cifenline, (R)- Interactions

Advancements in analytical and computational techniques are providing powerful new tools to dissect the specific interactions of chiral molecules like (R)-Cifenline. These methodologies promise a more detailed understanding of its pharmacokinetics, target engagement, and the genetic factors influencing its activity.

In silico and Computational Modeling: Computer-aided modeling is emerging as an indispensable tool for exploring the stereoselective behavior of (R)-Cifenline. nih.gov Molecular docking and molecular dynamics simulations can be used to model the precise interactions between each enantiomer and its biological targets, such as the subunits of sodium and potassium channels. mdpi.combiotech-asia.org These approaches can help explain the structural basis for the drug's activity and why one enantiomer may fit a binding site differently than the other. escholarship.org Furthermore, in silico models are being developed to predict drug metabolism, including the identification of enzyme isoforms likely to metabolize a compound and potential drug-drug interactions, which is particularly relevant for the CYP2D6-mediated clearance of (R)-Cifenline. nih.govmdpi.com

Genomic and 'Omics' Approaches: The significant inter-individual variability in response to many drugs is often rooted in genetic polymorphisms. For (R)-Cifenline, which is a substrate for the highly polymorphic CYP2D6 enzyme, genome-wide association studies (GWAS) represent a powerful, unbiased method to identify novel genetic variants that influence its metabolism and, consequently, its efficacy and biological activity. nih.govmdpi.commdpi.comsoton.ac.uk Beyond genomics, the integrated use of proteomics and metabolomics can provide a systems-level view of the cellular response to (R)-Cifenline treatment. creative-proteomics.com These 'multi-omics' approaches can identify downstream biomarkers of drug effect and uncover changes in protein networks and metabolic pathways that are not apparent from genomic data alone. revespcardiol.orgplos.org

Advanced Analytical and Separation Techniques: Investigating a single enantiomer requires robust methods for chiral separation. Methodological advancements in high-performance liquid chromatography (HPLC) using chiral stationary phases are central to the analysis of individual enantiomers in research and quality control. mdpi.comnih.gov For resolving binding sites with high precision, advanced structural biology techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography are being proposed to elucidate the exact binding pocket of Cifenline on targets like the gastric proton pump.

| Methodology | Application for (R)-Cifenline Research | Potential Insights | Reference |

|---|---|---|---|

| In Silico Modeling (Docking, MD) | Simulate the binding of (R)-Cifenline to target proteins (e.g., Kir6.2, CYP2D6). | Structural basis of stereospecific interactions and metabolic pathways. | nih.govmdpi.com |

| Genome-Wide Association Studies (GWAS) | Identify genetic polymorphisms (e.g., in CYP2D6) associated with variable responses to Cifenline. | Improved understanding of pharmacokinetic variability and patient stratification. | nih.govmdpi.comsoton.ac.uk |

| Proteomics/Metabolomics | Profile changes in proteins and metabolites in cells or plasma after treatment. | Discovery of biomarkers and elucidation of downstream signaling pathways. | revespcardiol.orgcreative-proteomics.comnih.gov |

| Cryo-EM / X-ray Crystallography | Determine the high-resolution structure of (R)-Cifenline bound to its targets. | Precise mapping of binding sites and mechanism of action. | |

| Advanced Chiral Chromatography | Achieve high-purity separation of (R)- and (S)-Cifenline for specific testing. | Accurate characterization of the biological activity of the pure enantiomer. | mdpi.com |

Potential for Research into Non-Cardiac Biological Activities and Mechanisms (e.g., pancreatic β-cell modulation)

Emerging research has revealed that Cifenline's biological activity is not confined to the cardiovascular system. Its interactions with ion channels and enzymes in other tissues present compelling opportunities for future investigation, particularly concerning pancreatic and gastric functions.

Pancreatic β-Cell Modulation: One of the most significant non-cardiac effects of Cifenline is its ability to modulate insulin (B600854) secretion from pancreatic β-cells. nih.govsemanticscholar.org This action is mediated by the blockade of ATP-sensitive potassium (KATP) channels in the β-cell membrane. physiology.org Detailed molecular studies have revealed that Cifenline exerts this effect by directly binding to the pore-forming Kir6.2 subunit of the KATP channel. nih.govpnas.orgglpbio.com This mechanism is distinct from that of sulfonylurea drugs, which act on the associated SUR1 subunit. nih.govphysiology.orgdiabetesjournals.org The inhibition of the Kir6.2 subunit by Cifenline leads to membrane depolarization, calcium influx, and subsequent insulin release, which can result in hypoglycemia. nih.govresearchgate.netnih.gov The efficacy of Cifenline in blocking these channels appears to be independent of the cell's metabolic state, unlike sulfonylureas. physiology.org This unique mechanism makes (R)-Cifenline a valuable pharmacological tool for studying the specific role of the Kir6.2 subunit in β-cell physiology and pathophysiology. Future research could explore its potential as a lead compound for developing novel therapeutic agents for metabolic disorders.

Gastric H+,K+-ATPase Inhibition: Another defined non-cardiac activity of Cifenline is the inhibition of the gastric proton pump (H+,K+-ATPase). This enzyme is responsible for the final step in gastric acid secretion. Studies have demonstrated that Cifenline competitively inhibits this pump from the cytoplasmic side by interfering with K+ binding. nih.gov The inhibition is specific to the H+,K+-ATPase, with no effect observed on the Na+,K+-ATPase found in other tissues like the kidney. nih.gov While the potency is moderate, this finding opens up a potential area of research into the gastrointestinal effects of Cifenline and its enantiomers. Investigating whether this activity translates to a measurable physiological effect on gastric acid secretion in vivo could be a focus of future studies.

Q & A

Q. How can systematic review methodologies be adapted to assess the therapeutic potential of (R)-Cifenline across heterogeneous preclinical studies?

- Methodology : Apply PRISMA guidelines to screen studies, with risk-of-bias assessment (e.g., SYRCLE’s tool for animal studies). Use GRADE criteria to evaluate evidence strength. For conflicting results, Delphi consensus panels reconcile expert interpretations .

Methodological Notes

- Data Contradiction Analysis : Iterative re-analysis of raw datasets (e.g., dose-response curves) and sensitivity testing (e.g., outlier removal) can resolve inconsistencies. Transparent reporting of experimental conditions (e.g., buffer composition) is critical .

- Ethical and Feasibility Checks : Ensure animal study protocols adhere to ARRIVE guidelines. For human metabolite studies, address ethical clearance and data anonymization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.